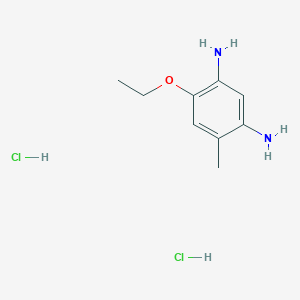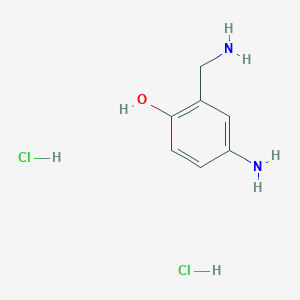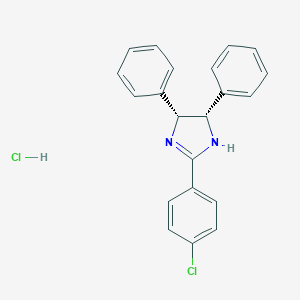![molecular formula C22H15N3O B144893 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde CAS No. 138253-30-2](/img/structure/B144893.png)
4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of terpyridine derivatives has been explored in various studies. For instance, the synthesis of 4'-Ferrocenyl-2,2':6',2''-terpyridine (Fctrpy) was achieved through the reaction of ferrocene carboxaldehyde and 2-acetylpyridine, as reported in one study . Another research demonstrated the synthesis of terpyridine derivatives containing amino groups by reacting 2,2':6',2''-terpyridinyl-4'-carboxaldehyde with different diamines . Additionally, a one-pot synthesis method was developed for 1,4-Bis(2,2':6',2''-terpyridin-4'-yl) benzene, using acetylpyridine, benzene-1,4-dicarbaldehyde, and ammonium acetate in ethanol . These methods highlight the versatility of terpyridine derivatives and their potential for further functionalization.
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular structures of terpyridine derivatives. The structure of 4'-Ferrocenyl-2,2':6',2''-terpyridine revealed nearly coplanar aromatic rings and a specific angle between the cyclopentadienyl ring and the central pyridyl ring . In another study, the crystal structure of a terpyridine carboxylate and protonated diamines linked by ionic and hydrogen bonding interactions was elucidated . The crystal structures of complexes with cobalt(II) and zinc(II) showed that the metal atoms are surrounded by six N atoms from the terpyridine moieties, forming severely distorted octahedra .
Chemical Reactions Analysis
The terpyridine derivatives synthesized in these studies have been used to form various metal complexes. Ruthenium complexes of 4'-Ferrocenyl-2,2':6',2''-terpyridine were prepared and characterized, showing interesting electrochemical and spectrophotometric properties . Homoleptic complexes of cobalt(II) and iron(II) with terpyridine derivatives containing amino groups were also synthesized and their interactions with various anions and protons were studied using electrochemical techniques . Moreover, the chelating properties of a new terpyridine molecule derived from biomass were tested in a nickel-catalyzed dimerization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of terpyridine derivatives and their complexes have been characterized using various spectroscopic methods. Electronic absorption spectra parameters in acetonitrile and proton NMR signal assignments were determined for a synthesized terpyridine ligand and its cobalt(II) and zinc(II) complexes . The electrochemical behavior of terpyridine derivatives has been studied, revealing their potential in forming complexes with various metals and their application in metal-catalyzed reactions .
Applications De Recherche Scientifique
Facile Synthesis Approaches : Jouaiti (2021) highlighted the environmentally friendly synthesis of Terpyridinebenzaldehyde isomers, including 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, using ethanol and aqueous ammonia. This method offers simplicity, quick reaction time, and satisfactory yield under mild conditions (Jouaiti, 2021).
Optical Characterization : Jang et al. (2008, 2009) synthesized and characterized compounds involving 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde. They explored its applications in optical sensors for protons and metal ions, observing significant changes in absorption and fluorescence spectra (Jang et al., 2008), (Jang & Jaung, 2009).
Photocatalysis Applications : Davidson et al. (2015) investigated ethynyl-phenylene substituted 2,2':6',2''-terpyridine derivatives for photocatalysis. They found that these compounds, including variants of 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, are effective in photocatalyzing oxidation reactions (Davidson et al., 2015).
Supramolecular Chemistry : Padilla-Tosta et al. (1999) discussed the synthesis of terpyridine derivatives, including those containing 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, for applications in supramolecular chemistry. These compounds showed potential in forming complexes with metal ions and had been studied for their electrochemical properties (Padilla-Tosta et al., 1999).
Optoelectronic Properties : Pan et al. (2010) investigated the use of terpyridine-modified materials, including those derived from 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, in fabricating layer-by-layer films with optoelectronic properties. These films showed potential applications in electronics and photonics (Pan et al., 2010).
Catalytic Studies : Yin et al. (2015) utilized a ditopic analogue of 2,2':6',2''-terpyridine in synthesizing metal complexes for catalytic applications. They demonstrated the effectiveness of these complexes, which can potentially include 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde derivatives, in alcohol oxidation reactions (Yin et al., 2015).
Polymerisation and Electrochemical Studies : Zanardi et al. (2006) synthesized a new derivative of terpyridine for the electrochemical polymerization of conducting polymers. The derivative, similar to 4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde, showed promising results in forming electrode coatings suitable for metal ion complexation (Zanardi et al., 2006).
Safety and Hazards
Benzaldehyde is classified as a flammable liquid (Category 4), acute toxicity, inhalation (Category 4), skin irritation (Category 2), eye irritation (Category 2A), reproductive toxicity (Category 1B), specific target organ toxicity - single exposure (Category 3), respiratory system, short-term (acute) aquatic hazard (Category 2), and long-term (chronic) aquatic hazard (Category 2) .
Orientations Futures
Terpyridine is mainly used as a ligand in coordination chemistry . The mechanical addressability of specific chemical bonds holds a high potential for the improvement of polymeric materials . Therefore, “4-([2,2’:6’,2’‘-Terpyridin]-4’-yl)benzaldehyde” could potentially be used in the development of new materials with unique properties.
Propriétés
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)

![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)






